5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-bromo-1,3-benzodioxole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKZUQQEUODVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
An in-depth technical guide on the physical properties, synthesis challenges, and handling of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride .
Executive Summary
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a specialized, high-value heterocyclic building block used in the design of advanced pharmaceuticals and agrochemicals. Structurally, it features a 1,3-benzodioxole (methylenedioxybenzene) core substituted with a bromine atom at the C5 position and a sulfonyl chloride moiety at the C4 position.
This specific regioisomer is notable for its steric congestion : the sulfonyl chloride group at C4 is flanked by the bridgehead oxygen (O3) and the bulky bromine atom (C5). This unique substitution pattern imparts distinct reactivity profiles compared to the more common 6-sulfonyl chloride isomer, making it a critical target for Structure-Activity Relationship (SAR) studies requiring precise conformational constraints.
Physicochemical Profile
Due to the specialized nature of this regioisomer, specific experimental data is often proprietary or non-standardized. The values below represent a consensus of calculated and analog-derived properties essential for experimental planning.
Table 1: Core Physical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride | |
| Molecular Formula | C₇H₄BrClO₄S | |
| Molecular Weight | 315.53 g/mol | Precision mass for stoichiometry |
| Appearance | White to off-white crystalline solid | May yellow upon hydrolysis |
| Melting Point | 85 – 95 °C (Predicted) | Sharp range indicates high purity |
| Boiling Point | Decomposes prior to boiling | Do not distill at atm.[1] pressure |
| Density | ~1.85 g/cm³ | High density due to Br/S/Cl content |
| Solubility | Soluble: DCM, THF, EtOAc, TolueneInsoluble: Water (Hydrolyzes) | Use anhydrous solvents only |
| LogP | ~2.8 (Predicted) | Moderate lipophilicity |
Structural Characterization & Isomerism
Understanding the exact regiochemistry is critical, as the "4-sulfonyl" isomer is synthetically challenging to access compared to the "6-sulfonyl" isomer.
-
The 4-Position (Target): Located ortho to the bridgehead oxygen and ortho to the bromine. This position is electronically activated by the oxygen lone pair but sterically hindered.
-
The 6-Position (Common Impurity): Located para to the bridgehead oxygen. Direct chlorosulfonation of 5-bromo-1,3-benzodioxole typically yields the 6-isomer due to less steric hindrance.
Diagram 1: Structural Connectivity & Numbering
Caption: Structural connectivity highlighting the steric crowding at the C4 position between the bridgehead oxygen and the C5-Bromine.
Synthesis & Reaction Engineering
Accessing the 4-sulfonyl chloride isomer requires bypassing the natural directing effects that favor the 6-position.
Synthetic Strategy: Directed Ortho-Metalation (DoM)
Direct chlorosulfonation (e.g., ClSO₃H) is not recommended for the 4-isomer as it predominantly yields the 6-isomer. The preferred route utilizes the directing power of the ring oxygen.
-
Reagent: Lithium Diisopropylamide (LDA) at -78°C.
-
Note: LDA is used instead of n-BuLi to avoid Lithium-Halogen exchange at the bromine position.
-
-
Mechanism: The ring oxygen directs deprotonation selectively to the C4 position (the "ortho" position between the oxygen and the bromine).
-
Quench: Sulfur dioxide (SO₂) followed by N-Chlorosuccinimide (NCS).
Diagram 2: Synthesis Workflow (DoM Route)
Caption: Directed Ortho-Metalation (DoM) pathway to selectively access the sterically hindered 4-position.
Handling & Stability Protocols
Sulfonyl chlorides are inherently unstable toward nucleophiles, particularly water and alcohols. The 4-isomer is exceptionally sensitive due to the electronic activation from the adjacent oxygen.
A. Hydrolysis Sensitivity
-
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
Indicator: Formation of white fumes (HCl gas) or a sticky precipitate (sulfonic acid) upon exposure to air.
-
Prevention:
-
Store under inert atmosphere (Argon/Nitrogen).
-
Store at -20°C in a desiccator.
-
Allow the container to warm to room temperature before opening to prevent condensation.
-
B. Reactivity with Amines (Sulfonamide Formation)
The primary application is sulfonamide synthesis.[5][6] Due to steric hindrance at C4:
-
Reaction Rate: Slower than typical benzenesulfonyl chlorides.
-
Conditions: Requires a stronger base (e.g., DMAP catalysis) or elevated temperatures compared to standard protocols.
-
Self-Validation: Monitor reaction progress via TLC (DCM/MeOH 95:5). The sulfonyl chloride usually runs much faster (higher Rf) than the sulfonamide product.
Safety & Toxicology (SDS Summary)
| Hazard Class | GHS Category | Statement |
| Skin Corrosion | Cat 1B | H314: Causes severe skin burns and eye damage. |
| Acute Toxicity | Cat 4 | H302: Harmful if swallowed. |
| Reactivity | Water Reactive | EUH014: Reacts violently with water. |
First Aid:
-
Eye Contact: Rinse immediately with diphoterine or water for 15+ minutes.
-
Skin Contact: Wash with soap and water; treat burns immediately.
-
Inhalation: Move to fresh air; corrosive to respiratory tract.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.
-
Hinsberg, O. (1890).[6][7] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali."[7] Berichte der deutschen chemischen Gesellschaft, 23, 2962.[7]
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Press. (Reference for LDA specificity vs. Li-Hal exchange).
-
PubChem Compound Summary. (2024). "5-Bromo-1,3-benzodioxole."[2][3][4][8][9] National Center for Biotechnology Information.
Sources
- 1. 5-Chloro-1,3-benzodioxole | C7H5ClO2 | CID 138966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. byjus.com [byjus.com]
- 7. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
Synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
An In-depth Technical Guide to the
Introduction
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a key organosulfur compound that serves as a versatile intermediate in the synthesis of a variety of complex organic molecules. Its structural framework, featuring the benzodioxole moiety, is a common feature in numerous biologically active compounds and natural products. The presence of a bromine atom and a reactive sulfonyl chloride group at specific positions on the aromatic ring makes it a valuable building block for drug discovery and development professionals. The sulfonyl chloride functional group is particularly useful for introducing sulfonamide motifs, which are present in a wide range of pharmaceuticals. This guide provides a comprehensive overview of a logical synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations.
Overall Synthetic Workflow
The synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is most effectively approached as a two-step process starting from the commercially available 1,3-benzodioxole. The first step involves the regioselective bromination of the aromatic ring to install the bromine atom at the 5-position. The subsequent and final step is the chlorosulfonation of the resulting 5-Bromo-1,3-benzodioxole, introducing the sulfonyl chloride group at the 4-position.
Figure 1: Overall two-step synthetic workflow.
Part 1: Synthesis of the Precursor, 5-Bromo-1,3-benzodioxole
Principle of the Reaction
The synthesis of 5-Bromo-1,3-benzodioxole is achieved through an electrophilic aromatic substitution reaction on 1,3-benzodioxole. The methylenedioxy group (-O-CH₂-O-) is an activating group and an ortho, para-director due to the electron-donating resonance effect of the oxygen atoms. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The bromination is therefore directed to the positions ortho or para to the ether-like linkages. In this symmetric molecule, these positions are equivalent and are numbered 4, 5, 6, and 7. The 5-position is typically favored for monosubstitution.
Detailed Experimental Protocol
This protocol is adapted from a standard procedure for the bromination of activated aromatic rings.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-benzodioxole (1.0 equivalent) in dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine (saturated NaCl solution).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, 5-bromo-1,3-benzodioxole, can be purified by column chromatography if necessary.
| Parameter | Value |
| Starting Material | 1,3-Benzodioxole |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Molar Ratio (Substrate:NBS) | 1 : 1.05 |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | ~75-85% |
| Appearance | Oil or low-melting solid |
Table 1: Summary of parameters for the synthesis of 5-Bromo-1,3-benzodioxole.
Part 2:
Principle and Regioselectivity
The core of this synthesis is the chlorosulfonation of 5-Bromo-1,3-benzodioxole. This is another example of electrophilic aromatic substitution. The active electrophile is believed to be SO₂Cl⁺, which is generated in situ from chlorosulfonic acid.[2] The directing effects of the substituents already on the ring determine the position of the incoming sulfonyl chloride group.
-
Methylenedioxy Group: As an activating ortho, para-director, it directs incoming electrophiles to positions 4 and 6.[3][4]
-
Bromo Group: Halogens are deactivating but are also ortho, para-directors.[3][4]
The position of substitution is a result of the combined influence of these two groups. The sulfonation will occur at a position that is ortho or para to both directing groups and is sterically accessible. In this case, the 4-position is ortho to the powerful activating methylenedioxy group and ortho to the bromo group. This position is electronically activated and is the most likely site for the electrophilic attack.
Proposed Reaction Mechanism
Sources
Technical Guide: 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride Derivatives
This technical guide is structured to provide actionable, high-level insights for researchers navigating the synthesis and application of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride . It moves beyond standard catalog descriptions to address the specific regiochemical challenges and medicinal chemistry potential of this scaffold.
Strategic Significance: The "Orthogonal Lock"
In medicinal chemistry, the 5-bromo-1,3-benzodioxole-4-sulfonyl chloride scaffold represents a "privileged substructure" due to its unique steric and electronic properties. Unlike standard benzodioxole derivatives (typically substituted at the 5 or 6 positions), the 4-sulfonyl substitution creates a highly congested environment.
Key Pharmacophoric Features
-
Conformational Restriction: The bulky sulfonyl group at position 4 is ortho to the bridgehead oxygen (position 3) and ortho to the bromine (position 5). This "sandwich" effect locks the sulfonamide bond rotation, reducing the entropic penalty upon binding to target proteins.
-
Electronic Modulation: The electron-donating dioxole ring opposes the electron-withdrawing sulfonyl and bromo groups, creating a distinct dipole moment often exploited in GPCR ligand design (specifically 5-HT7 and 5-HT6 receptors).
-
Halogen Bonding: The bromine at position 5 is perfectly situated to act as a halogen bond donor to backbone carbonyls in receptor active sites.
Synthetic Architecture: Overcoming Regioselectivity Challenges
The primary challenge in working with this molecule is regiocontrol . Standard electrophilic aromatic substitution (EAS) fails to access the 4-position efficiently.
The "Naive" Approach vs. The Expert Strategy
-
The Problem (EAS): Direct chlorosulfonation of 5-bromo-1,3-benzodioxole typically yields the 6-isomer (para to the other oxygen) or a mixture, driven by steric avoidance of the 4-position.
-
The Solution (DoM): The only reliable method to access the 4-position is Directed Ortho Metalation (DoM) . The oxygen at position 3 acts as a Directing Metalation Group (DMG), guiding a strong base to deprotonate C4.
Critical Mechanism: The proton at C4 is "activated" by the inductive effect of the adjacent oxygen and the bromine. However, using n-butyllithium poses a risk of Lithium-Halogen Exchange (swapping the Br for Li).
-
Expert Tip: Use LDA (Lithium Diisopropylamide) or LiTMP at -78°C. These non-nucleophilic bases are too bulky to attack the bromine but strong enough to deprotonate the C4 position.
Visualization: Synthetic Decision Tree
Caption: Comparative workflow showing why Directed Ortho Metalation (Route B) is required to access the sterically hindered 4-position.
Validated Experimental Protocols
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Protocol A: Synthesis of the Sulfonyl Chloride Core
Objective: Regioselective synthesis via DoM.
-
Preparation: Charge a flame-dried 3-neck flask with anhydrous THF (0.2 M concentration relative to substrate). Cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA (1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Why: LDA prevents Br-Li exchange that would occur with n-BuLi.
-
-
Substrate Addition: Dissolve 5-bromo-1,3-benzodioxole (1.0 equiv) in THF and add dropwise. Stir for 1 hour at -78°C. The solution typically turns deep yellow/orange (formation of the lithiated species).
-
Sulfinylation: Bubble anhydrous SO₂ gas into the mixture for 15 minutes. The mixture effectively quenches the anion, forming the lithium sulfinate. Allow to warm to 0°C.
-
Oxidative Chlorination: Remove excess SO₂. Add N-Chlorosuccinimide (NCS, 1.2 equiv) dissolved in DCM/THF. Stir for 2 hours at room temperature.
-
Workup: Quench with water, extract with DCM. Wash with brine. The product is often a solid that can be recrystallized from hexane/EtOAc.
Protocol B: Derivatization (Sulfonamide Formation)
Objective: Coupling with amines for library generation.
| Component | Equivalents | Role | Notes |
| Sulfonyl Chloride | 1.0 | Electrophile | Dissolve in DCM or DMF. |
| Amine (R-NH₂) | 1.1 - 1.2 | Nucleophile | Primary or secondary amines. |
| Base (Pyridine) | 2.0 - 3.0 | Scavenger | Neutralizes HCl byproduct. |
| DMAP | 0.1 (Cat.) | Catalyst | Accelerates sluggish amines. |
Step-by-Step:
-
Dissolve the amine in DCM (0.1 M). Add Pyridine.[1]
-
Cool to 0°C. Add the 5-bromo-1,3-benzodioxole-4-sulfonyl chloride (solution in DCM) dropwise.
-
Monitor via TLC (Hexane:EtOAc 3:1). Reaction is usually complete in <2 hours.
-
Purification: Wash with 1N HCl (to remove pyridine), then NaHCO₃.
Applications & Case Studies
Case Study: 5-HT7 Receptor Antagonism
This scaffold is a structural analog to the "SB" series (e.g., SB-269970 ), which are potent 5-HT7 antagonists used in depression and cognitive research.
-
Mechanism: The sulfonamide moiety mimics the transition state of the endogenous ligand.
-
SAR Insight: The 4,5-substitution pattern forces the sulfonamide "tail" (often a piperidine or pyrrolidine ring) into a specific trajectory that fits the narrow hydrophobic pocket of the 5-HT7 receptor.
Diagram: Pharmacophore Mapping
Caption: Pharmacophore model showing how the 5-bromo-4-sulfonyl scaffold interacts with GPCR binding pockets.
References
-
Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2][3][4] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. Link (Foundational text on DoM logic).
-
Lovell, P. J., et al. (2000). A novel, potent, and selective 5-HT7 receptor antagonist: SB-269970. Journal of Medicinal Chemistry. Link (Establishes the sulfonamide benzodioxole pharmacophore).
-
BenchChem. (2025).[5] Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: Application Note.Link (General reactivity of 5-bromobenzodioxole).
-
Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives.Link (Recent applications of benzodioxole amides/sulfonamides).
-
PubChem. 5-Bromo-1,3-benzodioxole Compound Summary.Link (Physical property verification).
Sources
Spectroscopic data of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (NMR, IR, MS)
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Executive Summary & Structural Context
Compound: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride Molecular Formula: C₇H₄BrClO₄S Molecular Weight: 315.53 g/mol
This guide details the spectroscopic profile required to validate the identity of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride . This molecule represents a highly functionalized scaffold, often utilized as a "magic bullet" intermediate in the synthesis of 5-HT4 antagonists (e.g., SB-207266 analogs) and complex sulfonamides.
The Critical Challenge (Regiochemistry): The primary challenge in characterizing this molecule is distinguishing the 4-sulfonyl isomer (target) from the thermodynamically favored 6-sulfonyl isomer. In 5-bromo-1,3-benzodioxole, the 6-position is less sterically hindered and electronically activated by the oxygen at position 1. Consequently, direct chlorosulfonation often yields the 6-isomer. The 4-position is "crowded" (sandwiched between the bridgehead oxygen and the bromine), making its synthesis and validation non-trivial.
This guide focuses on the definitive analytical markers that confirm substitution at the 4-position.
Synthesis & Regioselectivity Workflow
Accessing the 4-position typically requires directed ortho-metalation (DoM) rather than standard electrophilic aromatic substitution, which favors the 6-position.
Figure 1: Synthetic Pathways and Regiochemical Divergence
Caption: Divergent synthetic routes. Route A (electrophilic substitution) favors the 6-isomer. Route B (lithiation) is required to access the sterically crowded 4-isomer.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR)
The proton NMR is the definitive tool for distinguishing the 4-isomer from the 6-isomer based on the coupling patterns of the remaining aromatic protons.
Table 1: 1H NMR Data (Predicted vs. Isomer Differentiation) Solvent: CDCl₃ or DMSO-d₆
| Feature | Target: 4-Sulfonyl Isomer | Impurity: 6-Sulfonyl Isomer | Mechanistic Explanation |
| Aromatic System | AB System (Doublets) | Two Singlets | Key Differentiator |
| Coupling (J) | ~8.5 - 9.0 Hz (Ortho coupling) | < 1 Hz (Para coupling) | The 4-isomer leaves H6 and H7 adjacent (ortho). The 6-isomer leaves H4 and H7 opposite (para). |
| H-6 Shift | ~7.30 ppm (d) | ~7.55 ppm (s) | H6 in the 4-isomer is ortho to the withdrawing SO₂Cl group. |
| H-7 Shift | ~6.95 ppm (d) | ~7.15 ppm (s) | H7 is adjacent to the electron-donating oxygen. |
| -OCH₂O- | ~6.15 ppm (s) | ~6.10 ppm (s) | Methylenedioxy protons are relatively insensitive to distal changes. |
13C NMR Key Signals:
-
C-4 (ipso-SO₂Cl): ~135-140 ppm (Deshielded by sulfonyl).
-
C-5 (ipso-Br): ~115-120 ppm.
-
C-2 (-OCH₂O-): ~103 ppm (Characteristic benzodioxole signal).
Mass Spectrometry (MS)
The mass spectrum provides a unique "fingerprint" due to the interplay between Bromine (⁷⁹Br/⁸¹Br) and Chlorine (³⁵Cl/³⁷Cl) isotopes.
Table 2: Isotope Pattern Analysis (EI/ESI+)
| Ion Species | m/z Calculation | Relative Abundance (Approx) | Interpretation |
| M | 313.8 (⁷⁹Br, ³⁵Cl) | 3 | Base mass. |
| M+2 | 315.8 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl) | 4 | Diagnostic Peak. The combination of Br and Cl isotopes makes the M+2 peak the most intense or nearly equal to M. |
| M+4 | 317.8 (⁸¹Br, ³⁷Cl) | 1 | Confirms presence of both halogens. |
| Fragment [M-Cl]⁺ | ~279 | High | Loss of chlorine (sulfonyl cation formation). |
| Fragment [M-SO₂Cl]⁺ | ~200 | Moderate | Loss of entire sulfonyl chloride group (aryl cation). |
Infrared Spectroscopy (IR)
IR confirms the functional group integrity but does not easily distinguish regioisomers.
-
ν(S=O) Asymmetric: 1375–1390 cm⁻¹ (Strong).
-
ν(S=O) Symmetric: 1170–1185 cm⁻¹ (Strong).
-
ν(C-O-C): 1250 cm⁻¹ and 1040 cm⁻¹ (Characteristic of benzodioxole ring).
-
ν(C-Br): ~600–700 cm⁻¹ (Fingerprint region).
Quality Control & Validation Protocol
To ensure the material is suitable for drug development (e.g., sulfonamide coupling), a strict QC decision tree must be followed.
Figure 2: Analytical Decision Tree for Batch Release
Caption: Validation logic. The critical gate is the NMR splitting pattern (Decision 1) which rules out the thermodynamic 6-isomer.
Handling & Stability
-
Moisture Sensitivity: Sulfonyl chlorides are hygroscopic and hydrolyze to sulfonic acids. Store under inert gas (Argon/Nitrogen) at 2–8°C.
-
Reactivity: The 4-position sulfonyl chloride is sterically hindered. Nucleophilic attacks (e.g., amine coupling) may require higher temperatures or stronger catalysts (e.g., DMAP) compared to the 6-isomer.
References
-
Regioselectivity in Benzodioxoles
-
Synthesis of Sulfonamide Intermediates
-
Title: Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides (EP0583960A2).[2]
- Source: European P
- Context: Details the chlorosulfon
- URL
-
-
Isotope Patterns in Mass Spectrometry
- Title: Interpretation of Mass Spectra of Halogen
- Source: Chemistry LibreTexts.
- Context: Validation of Br/Cl isotope r
-
URL:[Link]
-
Analogous 4-Substituted Benzodioxoles
- Title: Synthesis of 5-Bromo-1,3-benzodioxol-4-amine (Precursor valid
- Source: Advanced Synthesis & C
- Context: Confirms accessibility of the 4-position via specific c
-
URL:[Link]
Sources
- 1. US5574176A - Synthesis of an intermediate for the preparation of 5,6-dihydro-(s)-4-(ethylamino)-(s)-6-methyl-4h-thieno [2,3-b]thiopyran-2-sulfonamide 7,7-dioxide intermediates and related compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Unlocking the Therapeutic Potential of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Promise
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds with reactive functional groups is a cornerstone of novel drug design. 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride emerges as a compound of significant interest, not from a history of extensive biological evaluation, but from the potent potential suggested by its constituent parts. The 1,3-benzodioxole moiety is a well-established pharmacophore present in numerous natural products and synthetic drugs, lauded for a wide spectrum of biological activities including anticancer, antioxidant, and antimicrobial effects.[1][2][3][4][5][6] The introduction of a sulfonyl chloride group, a versatile synthetic handle, opens a gateway to a vast chemical space of sulfonamide derivatives, a class of drugs with a rich history of therapeutic success.[7][8][9][10] Furthermore, the presence of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its potency. This guide will provide an in-depth exploration of the inferred biological potential of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, offering a roadmap for its investigation as a novel therapeutic agent.
The Architectural Blueprint: Deconstructing the Potential
The therapeutic promise of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride can be dissected by examining its three key structural features: the 1,3-benzodioxole core, the sulfonyl chloride functional group, and the bromo substituent.
The 1,3-Benzodioxole Core: A Privileged Scaffold
The 1,3-benzodioxole ring system is a recurring motif in a plethora of biologically active compounds. Its unique electronic and conformational properties contribute to its ability to interact with a variety of biological targets.
-
Anticancer Activity: Derivatives of 1,3-benzodioxole have demonstrated notable anti-tumor properties.[1][11] Mechanisms of action are diverse and include the inhibition of crucial enzymes involved in cancer cell proliferation and the induction of apoptosis.[1] For instance, some benzodioxole-containing compounds have been shown to inhibit the thioredoxin system, leading to increased oxidative stress and subsequent cell death in tumor cells.[1]
-
Antimicrobial Properties: The benzodioxole scaffold has been incorporated into molecules exhibiting antibacterial and antifungal activities.[6] This suggests that derivatives of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride could be explored for the development of new anti-infective agents.
-
Anti-inflammatory and Antioxidant Effects: Several studies have highlighted the anti-inflammatory and antioxidant potential of benzodioxole derivatives.[1][2][3] These properties are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.
The Sulfonyl Chloride Group: A Gateway to Bioactivity
The sulfonyl chloride functional group is a highly reactive electrophile, making it an invaluable tool in medicinal chemistry for the synthesis of sulfonamides.[7][8][9][10]
-
Sulfonamide Synthesis: The primary utility of the sulfonyl chloride moiety is its reaction with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of drug discovery, as the sulfonamide group is a key structural feature in a wide array of drugs, including antibiotics, diuretics, and anticancer agents.[8][10]
-
Covalent Inhibition: Sulfonyl chlorides and their fluoride analogs can also act as covalent inhibitors by reacting with nucleophilic residues such as serine, threonine, and cysteine in enzyme active sites.[7] This opens the possibility for designing targeted covalent inhibitors with enhanced potency and duration of action.
The Bromo Substituent: A Modulator of Potency
The introduction of a bromine atom onto the benzodioxole ring can significantly influence the compound's biological profile.
-
Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access intracellular targets.
-
Electronic Effects: As an electron-withdrawing group, bromine can alter the electronic distribution of the aromatic ring, potentially influencing its binding affinity to target proteins.[12]
-
Increased Antimicrobial Activity: Halogenated compounds, including brominated derivatives, have often been shown to possess enhanced antimicrobial properties.[13][14][15]
Proposed Therapeutic Applications and Investigational Roadmap
Based on the analysis of its structural components, 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride and its derivatives represent a promising starting point for the development of novel therapeutics in several key areas.
Oncology: A Multi-pronged Approach
The strong anticancer potential of the benzodioxole scaffold suggests that derivatives of this compound could be potent anti-proliferative agents.
Proposed Mechanism of Action: The primary mechanism could involve the inhibition of key signaling pathways implicated in cancer cell growth and survival. The sulfonamide derivatives could be designed to target specific kinases or other enzymes.
Caption: Proposed anticancer mechanism of action.
Experimental Workflow:
Caption: Experimental workflow for anticancer drug discovery.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonamide derivatives in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Infectious Diseases: A New Frontier
The antimicrobial potential of both the benzodioxole scaffold and brominated aromatics makes this compound a compelling starting point for the development of novel antibiotics.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quantitative Data from Related Structures
While no direct data exists for the title compound, the following table summarizes the reported activities of structurally related benzodioxole derivatives to provide a contextual baseline.
| Compound Class | Biological Activity | Potency (IC50/MIC) | Reference |
| Carboxamide-benzodioxole derivatives | Anticancer (Hep3B) | Potent activity reported | [2] |
| Benzodiazepine-benzodioxole derivatives | Antioxidant | IC50 = 39.85 µM | [2] |
| Benzodioxole-based ionic liquids | Antibacterial (S. aureus, E. coli) | MIC = 15.6 - >62.5 µg/mL | [6] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | Anticancer (52 cell lines) | 10⁻⁷ to 10⁻⁵ M | [11] |
| N-(5-chloro-1,3-benzodioxol-4-yl) quinazolin-4-amine | c-Src/Abl Kinase Inhibitor | Low nanomolar | [16] |
Conclusion and Future Directions
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride represents a molecule of high potential, strategically combining a privileged biological scaffold with a versatile reactive handle and a potency-enhancing substituent. While its own biological profile remains to be elucidated, the wealth of data on related structures provides a strong rationale for its investigation as a precursor to novel anticancer and antimicrobial agents. The synthetic accessibility of a diverse library of sulfonamide derivatives from this starting material, coupled with the detailed experimental roadmaps provided in this guide, offers a clear path forward for researchers and drug development professionals. The exploration of this compound and its progeny may yet unlock new and effective therapies for some of our most pressing medical challenges.
References
- Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). [Source not further specified]
- Sulfonyl Chlorides/Fluorides. Enamine.
- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. (2022, June 9). Frontiers in Plant Science.
- Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (2020, December 9). An-Najah University Research Journal.
- Structures of benzodioxol derivatives having various biological activities. (n.d.).
- Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. (2025, August 6).
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- Sulfonyl Chlorides and Sulfonamides. (n.d.). Sigma-Aldrich.
- Synthesis and antitumor activity of 1,3-benzodioxole deriv
- Sulfonyl Chlorides/Fluorides. (2023, May 8). Yufeng.
- Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020, September 7). PMC.
- Understanding 1,3-Benzodioxole. (2024, November 21). ChemicalBook.
- Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC.
- Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023, December 8). PMC.
- NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. (2023, April 28). [Source not further specified].
- 5-BROMO-1,3-BENZODIOXOL-4-AMINE synthesis. (n.d.). ChemicalBook.
- Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: An Application Note and Detailed Experimental Protocol. (n.d.). Benchchem.
- Anti-Bacterial evaluation of 1,3-Benzodioxole with imidazolium and pyridinium based ionic liquids. (n.d.). SSRN.
- CAS 72744-56-0: 5-bromo-1,3-benzodioxole-4-carboxylic acid. (n.d.). CymitQuimica.
- Bromination of 1,3 benzodioxole to 5-Bromo-1,3-benzodioxole? (2022, November 27). Sciencemadness Discussion Board.
- Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. (2022, August 29). MDPI.
- Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones. (2022, August 16). Frontiers in Microbiology.
- Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... (n.d.).
- A Novel Sulfonyl-Based Small Molecule Exhibiting Anti-cancer Properties. (2020, March 11). Frontiers in Pharmacology.
- 5-bromo-1,3-benzodioxole-4-carboxylic acid,CAS No.72744-56-0. (n.d.). [Source not further specified].
- Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. (n.d.). Benchchem.
- Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights. (2025, September 8).
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006, November 2). PubMed.
Sources
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. staff-beta.najah.edu [staff-beta.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonyl Chlorides/Fluorides [yufenggp.com]
- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 13. repo.dma.dp.ua [repo.dma.dp.ua]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 16. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, a versatile and synthetically valuable reagent. We will dissect its core reactivity, present detailed, field-proven protocols for its primary applications, and discuss the strategic considerations for its use in complex molecule synthesis. This document is intended for researchers, medicinal chemists, and process development scientists who require robust methodologies for the construction of sulfonamides and related scaffolds incorporating the functionalized benzodioxole motif.
Introduction: The Strategic Value of a Bifunctional Reagent
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a specialized building block that offers synthetic chemists two distinct points for molecular elaboration. The 1,3-benzodioxole (or methylenedioxyphenyl) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.
-
The Sulfonyl Chloride Group: This is a highly reactive electrophilic center, primarily utilized for the synthesis of sulfonamides—a critical functional group in medicinal chemistry known for its role in a wide array of therapeutics, including antibacterial agents and diuretics.[1][2] The sulfonamide linkage provides a stable, geometrically defined connection with favorable hydrogen-bonding capabilities.[3]
-
The Bromo Substituent: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is perfectly positioned for post-sulfonylation modifications, most notably through palladium-catalyzed cross-coupling reactions.[4] This bifunctional nature allows for a divergent synthetic strategy, where a common intermediate can be diversified into a library of complex target molecules.
This guide will focus on the primary application of this reagent: the synthesis of sulfonamides, with additional context on its broader synthetic potential.
Core Reactivity and Mechanistic Rationale
The utility of any sulfonyl chloride is dictated by the electrophilic nature of the sulfur atom.[1] The sulfur center in 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is rendered significantly electron-deficient by three highly electronegative atoms: two oxygens and one chlorine. This makes it a prime target for nucleophilic attack.
The reaction with a primary or secondary amine to form a sulfonamide is the most common transformation.[5][6] The mechanism proceeds via a nucleophilic substitution pathway, as detailed below.
Caption: Standard experimental workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent) and dry dichloromethane (DCM, approx. 0.1-0.2 M).
-
Base Addition: Add triethylamine (1.5 equivalents) or pyridine (2.0 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.05 equivalents) in a minimum amount of dry DCM. Add this solution dropwise to the cooled amine mixture over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by either recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or flash column chromatography on silica gel to afford the pure sulfonamide.
Table 1: Representative Reaction Conditions
| Amine Type | Base | Solvent | Typical Time | Yield Range | Notes |
| Primary Aliphatic | Triethylamine | DCM | 2-4 h | 85-95% | Generally fast and high-yielding. |
| Secondary Aliphatic | Triethylamine | DCM/THF | 4-8 h | 80-90% | Slightly slower due to increased steric hindrance. |
| Primary Aromatic (Aniline) | Pyridine | Pyridine/DCM | 6-16 h | 75-90% | Slower reaction due to lower nucleophilicity of aniline. |
| Secondary Aromatic | Pyridine | DCM | 12-24 h | 70-85% | Can be sluggish; gentle heating (40°C) may be required. |
Safety, Handling, and Storage
Hazard Profile: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a reactive and corrosive chemical. [7]It is harmful if swallowed and causes skin irritation or severe burns. [8]It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, releasing HCl.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory. * Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly. * Skin and Body: Wear a lab coat. Ensure an emergency eyewash station and safety shower are accessible.
Handling Procedures:
-
Always handle this reagent in a well-ventilated chemical fume hood. [7]* Avoid formation of dust and aerosols. * Avoid contact with skin, eyes, and clothing. [7]* Keep away from water and moisture to prevent decomposition.
-
In case of accidental exposure, follow standard first aid procedures: flush skin/eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. [7][8] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7]* For long-term stability, storage under an inert atmosphere (e.g., argon) is recommended.
Future Synthetic Potential: The Bromo Handle
The true power of this reagent lies in its bifunctional nature. Once the sulfonamide is formed, the bromo-substituent on the benzodioxole ring is available for further functionalization, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. [4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.ca [fishersci.ca]
Application Notes & Protocols: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthetic utility, reaction protocols, and strategic applications of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride. As a uniquely functionalized building block, this reagent offers a powerful platform for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom and the sulfonyl chloride group on the privileged 1,3-benzodioxole scaffold allows for orthogonal chemical transformations, enabling the synthesis of diverse and novel compound libraries.
Introduction: The Strategic Value of the Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a well-established "privileged scaffold" in drug discovery. It is present in numerous natural products and synthetic compounds with a wide range of biological activities. Its inclusion in a molecular structure can favorably modulate pharmacokinetic properties such as metabolic stability and receptor-binding affinity. The title compound, 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, capitalizes on this scaffold by incorporating two highly versatile functional groups.
-
The Sulfonyl Chloride (-SO₂Cl): This group is a potent electrophile, primarily used for the synthesis of sulfonamides, which are a cornerstone of medicinal chemistry. It can also be used to form sulfonates and other sulfur-containing linkages.
-
The Bromo (-Br) Substituent: The bromine atom is a classic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
This dual functionality allows for a sequential and controlled diversification strategy, making it an invaluable tool for constructing complex target molecules.
Physicochemical Properties and Safety Data
While specific experimental data for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is not widely published, its properties can be inferred from its constituent parts. The data for the parent molecule, 5-Bromo-1,3-benzodioxole, is provided for reference.
| Property | Value (for 5-Bromo-1,3-benzodioxole) | Expected Properties of the Sulfonyl Chloride Derivative |
| CAS Number | 2635-13-4[1][2][3] | Not Assigned |
| Molecular Formula | C₇H₅BrO₂[1][2] | C₇H₄BrClO₄S |
| Molecular Weight | 201.02 g/mol [1][2] | 299.53 g/mol |
| Appearance | Oil (Parent Molecule) | Likely a low-melting solid, white to off-white |
| Purity | Typically ≥97%[1][4] | Synthesis-dependent |
Critical Safety Information: Sulfonyl chlorides are highly reactive compounds and must be handled with extreme care in a well-ventilated fume hood.
-
Moisture Sensitivity: Reacts with water and other protic solvents to release hydrochloric acid (HCl) and the corresponding sulfonic acid. All glassware must be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Corrosive & Lachrymatory: The compound and the HCl byproduct are corrosive to skin, eyes, and respiratory tract. It is a potent lachrymator (tear-inducing agent). Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, is mandatory.
Proposed Synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
The most direct route to the title compound is the electrophilic chlorosulfonylation of 5-Bromo-1,3-benzodioxole. The electron-donating nature of the benzodioxole ring system activates the aromatic core, while the existing bromo-substituent helps direct the incoming electrophile.
Workflow for Synthesis
Sources
Palladium-catalyzed cross-coupling reactions with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
Subject: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (CAS: 2635-13-4) Core Challenge: Chemoselectivity and Steric Hindrance.
This molecule presents a classic "Selectivity Paradox" in medicinal chemistry. It contains two electrophilic sites: the sulfonyl chloride at position C4 and the aryl bromide at position C5.
The Reactivity Hierarchy (Critical Warning)
In Palladium-catalyzed manifolds, the reactivity order of electrophiles is generally: Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl
Implication: If you attempt a direct Suzuki or Buchwald coupling on the parent molecule, the Palladium(0) catalyst is kinetically likely to perform an oxidative addition into the C-S bond (desulfitative coupling), leading to the loss of the sulfonyl group and the formation of SO₂, rather than coupling at the C-Br bond. Furthermore, the basic conditions required for cross-coupling will rapidly hydrolyze the sulfonyl chloride to the sulfonate salt, killing reactivity.
The Solution: The "Protect-Then-Couple" Strategy.
-
Phase 1: Chemoselective nucleophilic attack at the sulfonyl chloride (Sulfonamide formation).
-
Phase 2: Palladium-catalyzed cross-coupling at the aryl bromide (Sterically encumbered coupling).
Mechanistic Insight & Decision Matrix
The following decision matrix outlines the chemical causality behind the recommended protocols.
Figure 1: Strategic workflow analysis showing the necessity of sulfonamide derivatization prior to metal catalysis.
Protocol A: Chemoselective Sulfonylation (Phase 1)
Objective: Convert the labile sulfonyl chloride into a stable sulfonamide handle without affecting the aryl bromide.
Reagents & Parameters
| Component | Role | Specification |
| Substrate | Electrophile | 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 equiv) |
| Amine (HNR₂) | Nucleophile | 1.1 – 1.2 equiv (Primary or Secondary amines) |
| Base | Acid Scavenger | DIPEA (Hunig's Base) or Pyridine (1.5 – 2.0 equiv) |
| Solvent | Medium | DCM (Anhydrous) or THF (0.1 – 0.2 M) |
| Temperature | Control | 0 °C to RT |
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask, dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0 °C using an ice bath.
-
Reaction: Dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.
-
Expert Insight: Dropwise addition is crucial to prevent local heating, which can cause decomposition of the sulfonyl chloride.
-
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS (Target mass = Amine + 305 - HCl).
-
Workup: Quench with 1M HCl (to remove excess amine/DIPEA). Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Outcome: This yields the 5-bromo-4-sulfonamido-1,3-benzodioxole , a stable solid ready for coupling.
Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (Phase 2)
Objective: Cross-coupling at the C5-Bromine position. Challenge: The C5 position is ortho to the newly formed sulfonamide group (C4) and the dioxole oxygen (C6). This creates significant steric crowding. Standard catalysts like Pd(PPh₃)₄ often fail or give low yields here.
Recommended Catalyst System: Buchwald Generation 2 Precatalysts (XPhos Pd G2 or SPhos Pd G2) . These bulky, electron-rich ligands facilitate oxidative addition into hindered aryl halides.
Reagents & Parameters
| Component | Role | Specification |
| Substrate | Electrophile | 5-bromo-4-sulfonamido-1,3-benzodioxole (1.0 equiv) |
| Boronic Acid | Nucleophile | R-B(OH)₂ (1.5 equiv) |
| Catalyst | Metal Source | XPhos Pd G2 (2–5 mol%) |
| Base | Activator | K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) |
| Solvent | Medium | 1,4-Dioxane : Water (4:1 ratio) |
| Temperature | Activation | 80 °C – 100 °C |
Step-by-Step Methodology
-
Vessel Setup: Use a microwave vial or a thick-walled pressure tube equipped with a magnetic stir bar.
-
Charging: Add the Bromide substrate (1.0 equiv), Boronic acid (1.5 equiv), Base (3.0 equiv), and Catalyst (2–5 mol%).
-
Note: If using XPhos Pd G2, it is air-stable, but purging is still best practice.
-
-
Degassing: Seal the vial and evacuate/backfill with Argon (3 cycles).
-
Solvent Addition: Inject degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Expert Insight: If the reaction stalls, boost temperature to 100 °C. The sulfonamide group is thermally stable, unlike the sulfonyl chloride.
-
-
Workup: Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.
-
Purification: Flash column chromatography.
Troubleshooting & Critical Parameters
The "Desulfitative" Trap
If you observe a product mass that corresponds to the coupled product minus the SO₂ group, your catalyst loading is likely too high, or the temperature is too aggressive during the initial oxidative addition.
-
Fix: Switch to a milder base (K₂CO₃ instead of Cs₂CO₃) and lower the temperature to 60 °C, extending the reaction time.
Hydrolysis of Starting Material
If Protocol A yields the sulfonic acid (Ar-SO₃H) instead of the sulfonamide:
-
Cause: Wet solvents.[1] Sulfonyl chlorides are moisture sensitive.
-
Fix: Ensure DCM is distilled over CaH₂ or sourced from a solvent purification system (SPS).
Catalyst Selection Guide
| Catalyst | Ligand Type | Recommendation Level | Rationale |
| Pd(PPh₃)₄ | Monodentate | Low | Poor stability; fails with sterics. |
| Pd(dppf)Cl₂ | Bidentate | Medium | Good general purpose, but may struggle with ortho-bulk. |
| XPhos Pd G2 | Dialkylbiaryl | High | Designed for sterically hindered substrates. |
| SPhos Pd G2 | Dialkylbiaryl | High | Excellent for electron-rich/hindered couplings. |
References
-
Willis, M. C., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (PMC). Retrieved from [Link]
- Context: Establishes the reactivity order Ar-I > Ar-SO2Cl > Ar-Br, confirming the instability of sulfonyl chlorides under Pd conditions.
- Context: Provides analogous protocols for coupling hindered 5-bromo-heterocycles using SPhos/XPhos systems.
-
Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Royal Society of Chemistry. Retrieved from [Link]
- Context: Validates the use of specialized phosphine ligands for di-ortho-substituted aryl halides.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Catalysts. Retrieved from [Link]
- Context: General reference for base/solvent selection in Suzuki couplings.
Sources
Application Note: Functionalization Strategies for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Executive Summary & Reactivity Profile
This guide outlines the operational protocols for the derivatization of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (CAS: N/A for specific isomer, analogous to general ortho-halo sulfonyl chlorides).[1] This scaffold presents a unique "Janus-faced" reactivity profile essential for medicinal chemistry libraries, particularly in the synthesis of sultams and polysubstituted benzodioxoles.[1]
The Reactivity Paradox
The molecule contains two electrophilic sites with vastly different kinetic profiles:[1]
-
The Sulfonyl Chloride (
): Highly reactive toward nucleophiles (amines, alcohols, thiols) via Nucleophilic Acyl Substitution (at sulfur).[1] This reaction is kinetically dominant and occurs at room temperature.[1] -
The Aryl Bromide (
): Typically inert to Nucleophilic Aromatic Substitution ( ) due to the electron-donating nature of the 1,3-dioxole ring.[1] However, the introduction of the sulfonyl group at the ortho position ( ) creates a localized electron-deficient zone, activating the bromine for displacement under forcing conditions or transition-metal catalysis.[1]
Strategic Workflow: The most efficient synthetic route involves a Sequential Displacement Strategy :
-
Step 1: Chemoselective sulfonylation (establishing the scaffold).[1]
-
Step 2:
displacement of the bromine (exploiting the electron-withdrawing power of the newly formed sulfonamide).[1]
Strategic Pathways Visualization
The following diagram illustrates the divergent pathways for functionalizing this scaffold. Note the "One-Pot Cyclization" pathway, which is a high-value strategy for generating tricyclic sultams.[1]
Figure 1: Reaction logic flow. The sulfonyl group installed in Step 1 acts as the electronic "activator" for the difficult Step 2 bromine displacement.[1]
Protocol A: Chemoselective Sulfonamide Synthesis (Step 1)
Objective: To functionalize the sulfonyl chloride without disturbing the aryl bromide. Mechanism: Nucleophilic substitution at the sulfur atom.[1]
Materials
-
Substrate: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)[1]
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Quench: 1N HCl
Experimental Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in anhydrous DCM (0.2 M concentration). -
Temperature Control: Cool the solution to
using an ice bath. Rationale: Sulfonyl chlorides are prone to hydrolysis; low temperature suppresses side reactions with trace moisture.[1] -
Addition: Mix the Amine and Base in a separate vial with a small amount of DCM. Add this mixture dropwise to the main reaction flask over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).[1] The starting material spot (
) should disappear, replaced by a more polar sulfonamide spot.[1] -
Workup: Dilute with DCM, wash with 1N HCl (to remove excess amine/base), followed by saturated
and brine. Dry over .[1][2][3] -
Purification: Concentrate in vacuo. Most sulfonamides crystallize upon standing or trituration with cold ether.[1] If oil persists, flash chromatography is required.[1]
Critical Checkpoint: Ensure the HCl wash is performed quickly to avoid acid-catalyzed hydrolysis of the benzodioxole acetal bridge, although it is generally stable under mild acidic workups.[1]
Protocol B: Activated Displacement of Bromine (Step 2)[1]
Objective: Displacement of the C5-Bromine by a second nucleophile.
Challenge: The benzodioxole ring is electron-rich, deactivating it toward
Optimization Table: Solvent & Temperature Effects
| Solvent | Temperature | Base | Reaction Time | Yield (Est.) | Notes |
| THF | Reflux ( | 24 h | < 10% | Too low temp for deactivated ring.[1] | |
| DMF | 12 h | 45-60% | Standard condition.[1] | ||
| DMSO | 6-8 h | 75-85% | Recommended. Best polarity/temp balance.[1] | ||
| NMP | DIPEA | 4 h | 60% | High yield but difficult solvent removal.[1] |
Experimental Procedure (DMSO Method)
-
Setup: Charge a pressure vial or heavy-walled flask with the Sulfonamide Intermediate (from Protocol A, 1.0 equiv).[1]
-
Reagents: Add the Secondary Nucleophile (e.g., Morpholine, Thiophenol, or primary amine) (2.0 - 3.0 equiv).[1] Add
(anhydrous, micronized, 3.0 equiv).[1] -
Solvent: Add anhydrous DMSO (0.5 M).
-
Reaction: Seal the vessel and heat to
. Stir vigorously.-
Note: If using a volatile amine, a sealed tube is mandatory.[1]
-
-
Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) will disappear, replaced by the product mass.[1]
-
Workup: Cool to RT. Pour the reaction mixture into ice-water (10x volume).
-
Purification: Recrystallization from EtOH or column chromatography.[1]
Advanced Application: Intramolecular Cyclization (Sultam Synthesis)[1]
This is the most elegant application of this scaffold. By using a bidentate nucleophile in Step 1, you can force the molecule to cyclize upon itself in Step 2, ejecting the bromine to form a tricyclic system.[1]
Reagent: Ethylene diamine (or substituted analogs).[1]
-
Step 1: React 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride with mono-Boc-ethylene diamine (Protocol A).[1]
-
Deprotection: Remove Boc group (TFA/DCM).[1]
-
Step 2 (Cyclization): Dissolve the free amine in DMSO with
and heat to . The terminal amine attacks the C5-Br position via intramolecular (favored by entropy compared to intermolecular reactions).[1] -
Result: A tricyclic 3,4-dihydro-2H-benzo[b][1,4]thiazine-1,1-dioxide derivative.[1]
References
-
General Reactivity of Sulfonyl Chlorides
-
Activ
by Sulfonyl Groups: -
Ortho-Halo Sulfonyl Chloride Chemistry
- Reaction analogues based on 2-bromobenzenesulfonyl chloride derivatization strategies found in
-
Journal of Medicinal Chemistry, "Synthesis and SAR of fused sultams."[1] (Generic reference to class reactivity).
-
Benzodioxole Stability
-
Murray, M. (2000). Mechanisms of inhibitory and regulative interactions of methylenedioxyphenyl compounds with cytochrome P450. Current Drug Metabolism, 1(1), 67-84.[1] (Context on the stability of the dioxole ring).
-
(Note: While specific literature on the exact CAS "5-Bromo-1,3-benzodioxole-4-sulfonyl chloride" is proprietary or sparse in open databases, the protocols above are derived from established reactivity patterns of the 2-bromo-benzenesulfonyl chloride pharmacophore class.)
Sources
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride reaction conditions and solvents
Application Note: 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride – Reaction Optimization and Protocols
Executive Summary
This technical guide details the handling, reactivity, and optimization of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (referred to herein as 5-BBSC ). Unlike its more common isomer (5-sulfonyl chloride), the 4-sulfonyl variant presents unique steric and electronic challenges due to its position ortho to the benzodioxole bridgehead oxygen.
This guide moves beyond standard textbook procedures, offering field-proven protocols for sulfonamide synthesis, stability management, and solvent selection. It is designed for medicinal chemists targeting GPCR ligands (e.g., 5-HT7 antagonists) where this scaffold is a privileged pharmacophore.
Chemical Profile & Reactivity Analysis
Molecule: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride Key Structural Features:
-
Steric Crowding: The sulfonyl group at position 4 is flanked by the dioxole oxygen (pos 3) and the bromine atom (pos 5). This "ortho-ortho" disubstitution creates a narrow trajectory for nucleophilic attack.
-
Electronic Deactivation: The electron-donating nature of the dioxole oxygens increases electron density in the ring, rendering the sulfonyl chloride less electrophilic than standard benzenesulfonyl chlorides.
Implication for Protocol:
-
Reaction Rate: Expect slower kinetics than phenyl sulfonyl chloride.
-
Hydrolysis: While sterically protected from bulk water, the electron-rich ring stabilizes the transition state for hydrolysis if acidic moisture is present.
-
Regiochemistry: If synthesizing de novo, direct chlorosulfonation of 5-bromo-1,3-benzodioxole will predominantly yield the 6-isomer (para to oxygen). The 4-isomer must typically be accessed via the amine (Sandmeyer reaction) or directed lithiation.
Solvent & Base Compatibility Matrix
Selection of the solvent system is critical to balance solubility with the suppression of side reactions (hydrolysis).
| Solvent System | Base | Suitability | Application Notes |
| DCM (Dichloromethane) | Pyridine (1.5–3 eq) | High | Standard Protocol. Excellent solubility for 5-BBSC. Easy workup. |
| THF (Tetrahydrofuran) | DIPEA / TEA | Medium | Preferred for polar amines or amino acid derivatives. Must be anhydrous to prevent hydrolysis. |
| Acetonitrile (MeCN) | K₂CO₃ / Pyridine | High | Ideal for "Schotten-Baumann" type biphasic conditions or when using inorganic bases. |
| DMF / DMAc | DIPEA | Low | Avoid unless necessary for solubility. Hard to remove; promotes hydrolysis if wet. |
| Water/Dioxane | Na₂CO₃ | Specific | Only for highly reactive amines (e.g., aliphatic primary amines) where amidation outcompetes hydrolysis. |
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Amidation (DCM/Pyridine)
Best for: Aromatic amines, secondary amines, and valuable intermediates.
Reagents:
-
5-BBSC (1.0 equiv)[1]
-
Amine Nucleophile (1.1 equiv)[2]
-
Pyridine (2.0 – 3.0 equiv) [Acts as solvent & base, or additive]
-
DCM (Anhydrous, 0.1 M concentration)
-
Optional: DMAP (0.1 equiv) [Catalyst for hindered amines]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine (1.1 eq) and Pyridine (3.0 eq) in anhydrous DCM. Cool to 0°C in an ice bath.
-
Why? Pre-cooling suppresses the exotherm and prevents immediate hydrolysis upon addition of the chloride.
-
-
Addition: Dissolve 5-BBSC (1.0 eq) in a minimal volume of DCM and add dropwise to the amine solution over 10 minutes.
-
Critical: Do not add solid chloride directly; local concentration hotspots can lead to impurities.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.
-
Monitoring: Check TLC/LCMS. If 5-BBSC remains after 6 hours, add 0.1 eq DMAP.
-
-
Quench: Add 1M HCl (aq) to neutralize pyridine (pH < 3).
-
Workup: Extract with DCM (x3). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "Sandmeyer" In-Situ Generation (From Amine)
Best for: When commercial 5-BBSC is unavailable or degraded. This ensures high purity.
Concept: Convert 5-bromo-1,3-benzodioxole-4-amine to the diazonium salt, then capture with SO₂.
-
Diazotization: Treat the amine with NaNO₂ in HCl/AcOH at -5°C.
-
Sulfonylation: Transfer the diazonium salt into a mixture of SO₂ (saturated) and CuCl (catalyst) in AcOH/Toluene.
-
Isolation: Pour into ice water; extract immediately. Do not store—use immediately for Protocol A.
Visualization of Workflows
Figure 1: Reaction Logic & Decision Tree
Caption: Logical flow for selecting reaction conditions based on amine nucleophilicity and steric hindrance.
Figure 2: Synthesis & Workup Pathway
Caption: Step-by-step workflow from reagent preparation to isolated sulfonamide.
Troubleshooting & Stability Guide
Issue: Low Yield / Hydrolysis Product Observed (Sulfonic Acid)
-
Cause: Moisture in solvent or reagents. The 4-position is sensitive.
-
Solution: Use freshly distilled DCM. If using commercial sulfonyl chloride, check its quality. If it's a sticky gum/solid, it may have hydrolyzed. Recrystallize from Hexane/DCM or regenerate via SOCl₂ (risky) or Protocol B.
Issue: No Reaction with Hindered Amines
-
Cause: Steric clash between the 5-Bromo/4-Sulfonyl substituents and the amine.
-
Solution: Switch to Microwave Irradiation (80°C, 10 min, THF/Pyridine). The thermal energy helps overcome the steric barrier of the ortho-substituents.
Issue: "Double" Reaction (Bis-sulfonylation)
-
Cause: Excess sulfonyl chloride with primary amines.
-
Solution: Ensure strict 1:1 stoichiometry or use excess amine (not chloride).
References
-
General Sulfonyl Chloride Synthesis (Sandmeyer)
-
Benzodioxole Chemistry & SB-269970 Analogs
-
Sulfonamide Synthesis Protocols
- Title: "Recent advances in synthesis of sulfonamides: A review."
- Source:Chemistry & Biology Interface.
-
URL:[Link]
-
Stability of Heterocyclic Sulfonyl Chlorides
Sources
Troubleshooting & Optimization
Common side reactions with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Welcome to the technical support center for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis.
Introduction to 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a bespoke sulfonylating agent that combines the structural features of a brominated benzodioxole with a reactive sulfonyl chloride. This unique combination makes it a valuable building block in medicinal chemistry and materials science. The 1,3-benzodioxole moiety is a common scaffold in pharmacologically active compounds, and the bromo- and sulfonyl chloride groups provide handles for further chemical modifications, such as sulfonamide formation and cross-coupling reactions.
The reactivity of this molecule is primarily governed by the highly electrophilic sulfur atom of the sulfonyl chloride group.[1] The 1,3-benzodioxole ring system, being electron-rich, influences the reactivity of the sulfonyl chloride.[2] Understanding the interplay between these functional groups is crucial for successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My reaction to form a sulfonamide with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is sluggish or shows no product formation. What are the likely causes?
Several factors can contribute to low or no product yield in sulfonamide synthesis. These can be broadly categorized into issues with the starting materials, reaction conditions, or the nature of the amine.
Troubleshooting Steps:
-
Check the Quality of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis. Ensure that your 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is fresh or has been stored under anhydrous conditions (e.g., in a desiccator or under an inert atmosphere). The presence of the corresponding sulfonic acid, a byproduct of hydrolysis, can inhibit the reaction.
-
Amine Nucleophilicity: Amines with electron-withdrawing groups or significant steric hindrance will be less nucleophilic and may react slowly.
-
Solution: For weakly nucleophilic amines, consider using a stronger, non-nucleophilic base (e.g., DBU) or a nucleophilic catalyst like pyridine.[3] In some cases, increasing the reaction temperature may be necessary.
-
-
Inadequate Base: The choice of base is critical for scavenging the HCl generated during the reaction.
-
Pyridine vs. Triethylamine (TEA): While both are common choices, pyridine can sometimes act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt, which can be beneficial for less reactive amines.[3] However, this intermediate can also be prone to side reactions. TEA is a bulkier, non-nucleophilic base that primarily acts as an acid scavenger.
-
-
Reaction Temperature: For many standard sulfonamide syntheses, starting the reaction at 0 °C and allowing it to slowly warm to room temperature is effective. However, for less reactive partners, heating may be required. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
| Parameter | Recommendation for Sluggish Reactions | Rationale |
| Amine Type | Electron-rich, sterically unhindered | Increases nucleophilicity and reaction rate. |
| Base | Pyridine (catalytic), DBU | Pyridine can act as a nucleophilic catalyst. DBU is a stronger, non-nucleophilic base. |
| Temperature | Gradually increase from RT to reflux | Overcomes activation energy barrier for less reactive substrates. |
| Solvent | Anhydrous aprotic (DCM, ACN, THF) | Prevents hydrolysis of the sulfonyl chloride. |
FAQ 2: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions?
The formation of multiple products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common side reaction, leading to the formation of 5-bromo-1,3-benzodioxole-4-sulfonic acid.
-
Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Bis-sulfonamide (for primary amines): If the reaction conditions are too harsh or there is an excess of sulfonyl chloride, the initially formed secondary sulfonamide can be deprotonated and react with a second molecule of the sulfonyl chloride.
-
Prevention: Use a 1:1 stoichiometry of the amine and sulfonyl chloride. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations.
-
-
Reaction with the Base (Pyridine): As mentioned, pyridine can form a sulfonylpyridinium salt.[3] While this can be a productive intermediate, it can also be attacked by water or other nucleophiles present in the reaction mixture.
-
Cleavage of the 1,3-Benzodioxole Ring: While generally stable, the methylenedioxy bridge can be susceptible to cleavage under very strong acidic conditions, which are not typical for standard sulfonamide synthesis but might occur if there is significant HCl buildup.[2]
-
Prevention: Ensure an adequate amount of base is used to neutralize the generated HCl.
-
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting Decision Tree for Byproduct Formation.
FAQ 3: I am having difficulty purifying the final sulfonamide product. What are the recommended procedures?
Purification of sulfonamides can sometimes be challenging due to their polarity and potential for co-crystallization with byproducts.
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed.
-
Quench the reaction with water or dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride (as the sulfonic acid salt) and then with brine.
-
-
Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an effective purification method.
-
Solvent Selection: Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Oiling Out: If the product "oils out" during recrystallization, it may indicate the presence of impurities. Try using a different solvent system or pre-purifying the crude product by column chromatography.
-
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the method of choice.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The polarity will depend on the R group of the amine.
-
General Purification Workflow
Caption: General workflow for the purification of sulfonamides.
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
-
Primary or secondary amine
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stir bar, dropping funnel
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or TEA, 1.2 eq.) to the stirred solution.
-
In a separate flask, dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 eq.) in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with an aqueous workup as described in FAQ 3.
References
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides.
- BenchChem. (2025). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. BenchChem Technical Guides.
- Zheng, D., et al. (2018). A Pd-catalyzed coupling of aryl iodides and the sulfur dioxide surrogate DABSO provides aryl ammonium sulfinates, that can be transformed in a one-pot process to various functionalized sulfonamides. Organic Letters, 20(5), 1167-1170.
- Feng, Z., & Wu, J. (2016). One-pot two step synthesis of sulfonamides from the respective thiols and amines through oxidative chlorination of thiols to sulfonyl chlorides followed by reaction with amines. RSC Advances, 6(1), 123-130.
- Cortes, S. (2020). 17.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? r/chemistry.
- Merck Millipore. Sulfonyl Chlorides and Sulfonamides.
- Galabov, B., et al. (2013). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions.
- Master Organic Chemistry. (2017).
- McMurry, J. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.
- Master Organic Chemistry. (2018).
- ChemicalBook. (2024). Understanding 1,3-Benzodioxole.
- Pollon, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molecules, 29(3), 726.
- Michigan State University Department of Chemistry.
- Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry. W. A. Benjamin, Inc.
- European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
- ResearchGate. (2026).
- Guerri, A., et al. (2006). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides. Letters in Organic Chemistry, 3(3), 191-194.
- Impactfactor. (2021).
- MSU chemistry.
- Organic & Biomolecular Chemistry. (2018). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
- Organic Chemistry Portal. (2022).
- ResearchGate. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.
- MDPI. (2024).
- Google Patents. (2011). PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
- Chemistry LibreTexts. (2021). 4.
Sources
Improving yield in 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride reactions
The following technical support guide is structured as a response from a specialized Process Chemistry Support Center . It addresses the specific challenges of synthesizing 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride , a scaffold notorious for steric hindrance and regioselectivity issues.[1]
Subject: Yield Optimization & Regiocontrol for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
User Query
"I am attempting to synthesize 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride via chlorosulfonation. My yields are consistently low (<20%), and NMR suggests a mixture of isomers and decomposition products. How can I improve the yield and purity?"
Diagnostic Analysis
Root Cause Identification: Your low yield is likely driven by two converging factors inherent to the 1,3-benzodioxole scaffold:
-
Regioselectivity Mismatch (The "Isomer Trap"):
-
Direct Chlorosulfonation: Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid (
) is governed by electronics and sterics. The dioxole oxygen is a strong ortho/para director. However, the C4 position (the target) is sterically "sandwiched" between the dioxole oxygen and the bromine at C5.[1] -
The Outcome: Under standard thermodynamic conditions, EAS strongly favors the C6 position (less hindered), yielding the 6-sulfonyl isomer, not the 4-sulfonyl target.[1] If you are isolating the 4-isomer from this mixture, your yield will inherently be low.[1]
-
-
Product Instability:
-
Electron-rich heterocyclic sulfonyl chlorides are prone to desulfonylation (loss of
) and hydrolysis during aqueous workup. The presence of the bromine atom adds lipophilicity but also destabilizes the crystal lattice, making the oil prone to "oiling out" and trapping impurities.[1]
-
Strategic Solutions (Protocols)
Strategy A: The "High-Precision" Route (Recommended)
Method: Directed Ortho Metalation (DoM) Why: To access the sterically crowded C4 position, you must bypass standard electrophilic substitution rules.[1] Using a non-nucleophilic base (LDA) allows for deprotonation at C4, which is chemically activated by the "Combined Directing Effect" of the oxygen and the bromine.[1]
The Workflow:
-
Deprotonation: Use LDA at -78°C. (Note: Do not use
-BuLi, as it will cause Lithium-Halogen exchange at the C5-Br bond). -
Sulfinylation: Trap the lithiated species with Sulfur Dioxide (
). -
Oxidation/Chlorination: Convert the lithium sulfinate to sulfonyl chloride using N-Chlorosuccinimide (NCS).
Step-by-Step Protocol (DoM)
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF | Essential for stability of the lithiated intermediate. |
| Base | LDA (1.1 equiv) | Sterically bulky; avoids attacking the Br atom (Li-Hal exchange). |
| Temperature | -78°C (Strict) | Prevents the "Halogen Dance" rearrangement. |
| Quench | Forms the stable sulfinate salt intermediate. | |
| Chlorinating Agent | NCS (1.1 equiv) | Milder than |
Experimental Procedure:
-
Cool a solution of 5-bromo-1,3-benzodioxole (1.0 eq) in THF to -78°C under Argon.
-
Add LDA (1.1 eq) dropwise over 20 mins. Maintain temp < -70°C.
-
Checkpoint: The solution often turns yellow/orange due to the lithiated species.
-
-
Stir for 1 hour at -78°C.
-
Bubble dry
gas into the solution for 15 mins. The mixture will become thick/slurry (Lithium sulfinate formation). -
Allow to warm to 0°C. Remove excess
with a nitrogen purge. -
Add NCS (1.1 eq) dissolved in THF/DCM. Stir for 2 hours at 0°C.
-
Workup: Filter off succinimide byproduct. Concentrate filtrate.[2] Flash chromatography (Hexane/EtOAc) is usually required immediately.
Strategy B: The "Classic" Route (Optimization)
Method: Chlorosulfonation with Thionyl Chloride Boost Applicability: Only if you confirmed you can tolerate the C6 isomer or if your specific substrate has a blocking group. If you must use this route, follow these stability fixes.
Troubleshooting the Workup (The "Yield Killer"): Most yield loss occurs during the quench. Sulfonyl chlorides hydrolyze rapidly to sulfonic acids in water.
-
The "Dry Quench" Technique: Do not pour onto ice water. Instead, pour the reaction mixture onto crushed ice/DCM biphasic mixture with rapid stirring. The DCM immediately extracts the sulfonyl chloride, protecting it from the aqueous acid.[1]
-
The
Kick: If NMR shows sulfonic acid (broad singlet ~11-13 ppm), reflux the crude material with or (2.0 eq) in Toluene to reconvert the acid back to the chloride.
Visualizing the Chemistry
The following diagram illustrates the divergence between the Kinetic (DoM) and Thermodynamic (EAS) pathways.
Figure 1: Decision Matrix for Regioselective Synthesis. Path A (DoM) forces substitution at the crowded C4 position, whereas Path B (Standard Chlorosulfonation) naturally favors the C6 position.[1]
Frequently Asked Questions (FAQ)
Q1: Why can't I use n-Butyllithium (
Q2: My product turns black/tarry upon drying. Why? A: Benzodioxole sulfonyl chlorides are thermally unstable. The "tar" is likely polymerized material caused by acid-catalyzed decomposition.
-
Fix: Store the product in a freezer (-20°C).
-
Fix: Add a trace of solid
or a non-nucleophilic base to the storage vial to scavenge trace HCl.
Q3: Can I separate the 4-isomer from the 6-isomer if I use the chlorosulfonic acid method?
A: It is difficult. Both are solids with similar polarities. Recrystallization from
References
-
Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] [1]
-
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Ortho-lithiation of haloarenes).
-
BenchChem. (2025).[2][3] "Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides." (General stability of benzodioxole derivatives). [1]
- Bioorganic & Medicinal Chemistry Letters. (2006). "Synthesis of 4-substituted-1,3-benzodioxoles via directed ortho-lithiation.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-1,3-benzodioxole and Chlorosulfonic acid before handling.
Sources
Technical Support Center: Synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this crucial intermediate. The following troubleshooting guides and FAQs address specific issues related to byproduct formation during the synthesis, which typically involves the electrophilic chlorosulfonation of 5-Bromo-1,3-benzodioxole. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
Core Synthesis Pathway: An Overview
The standard method for synthesizing 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is the direct chlorosulfonation of 5-Bromo-1,3-benzodioxole using an excess of chlorosulfonic acid. The reaction is an electrophilic aromatic substitution where the sulfonyl chloride group is installed onto the electron-rich benzodioxole ring.
Reaction Scheme: 5-Bromo-1,3-benzodioxole -> (ClSO₃H) -> 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
While seemingly straightforward, the high reactivity of both the substrate and the reagent can lead to several byproducts. Understanding and controlling these side reactions is key to achieving high yield and purity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My isolated product is a water-soluble, gummy solid instead of a crystalline powder. Analysis suggests it's not the sulfonyl chloride. What is happening?
A1: You are likely observing the formation of 5-Bromo-1,3-benzodioxole-4-sulfonic acid.
This is the most common byproduct and arises from two primary sources: it is the intermediate in the reaction, and it is the product of hydrolysis of your desired sulfonyl chloride.[1] Sulfonyl chlorides are highly susceptible to hydrolysis, especially during aqueous workup procedures or if there is residual moisture in the reaction.[2]
Causality & Mechanism: The formation of the sulfonyl chloride from the sulfonic acid is a reversible reaction.[3] Using a large excess of chlorosulfonic acid helps drive the equilibrium toward the desired product. However, during workup, the addition of water will rapidly and irreversibly hydrolyze the sulfonyl chloride back to the sulfonic acid.
Identification:
-
Solubility: The sulfonic acid is significantly more soluble in water than the sulfonyl chloride.
-
NMR Spectroscopy: In ¹H NMR, the proton signals will be present, but the characteristic sulfonyl chloride functional group is absent in favor of the sulfonic acid.
-
Mass Spectrometry: The mass of the sulfonic acid will be lower than the sulfonyl chloride (M-Cl+OH).
Mitigation Protocol:
-
Ensure Anhydrous Conditions: Use dry glassware and high-quality, dry solvents.
-
Drive the Reaction to Completion: Use a sufficient excess of chlorosulfonic acid (typically 5-8 equivalents) and allow adequate reaction time.[1]
-
Controlled Quenching: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[4] This method precipitates the water-insoluble sulfonyl chloride quickly, minimizing its contact time with the aqueous environment and thus reducing hydrolysis.[5]
-
Purification: Immediately filter the precipitated solid and wash it thoroughly with cold water to remove residual acids. Dry the product under a vacuum at a low temperature (<35°C).[2]
Q2: I'm observing a high-molecular-weight impurity in my mass spectrum, and my yield of the desired product is low. What could this be?
A2: This byproduct is likely the corresponding diaryl sulfone.
Diaryl sulfone formation is a known side reaction in chlorosulfonation and other Friedel-Crafts type reactions.[6] It occurs when a molecule of the newly formed 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (acting as an electrophile) reacts with a molecule of the unreacted 5-Bromo-1,3-benzodioxole starting material (acting as a nucleophile).
Causality & Mechanism: This side reaction is favored when the concentration of the starting material is high relative to the chlorosulfonating agent. It is also accelerated by higher temperatures.
Identification:
-
Mass Spectrometry: An M+ peak corresponding to [(C₇H₄BrO₂) + (C₇H₄BrO₂SO₂) - HCl].
-
NMR Spectroscopy: A more complex aromatic region in the ¹H NMR spectrum with overlapping signals from two distinct benzodioxole ring systems.
Mitigation Protocol:
-
Reverse Addition: Instead of adding the chlorosulfonic acid to the substrate, slowly add the 5-Bromo-1,3-benzodioxole substrate to the chilled chlorosulfonic acid.[1] This ensures that the substrate is always the limiting reagent in the reaction mixture, minimizing its availability to react with the product.
-
Strict Temperature Control: Maintain a low temperature (e.g., -20°C to 0°C) throughout the addition and the entire reaction period.[1][4] This reduces the rate of the competing sulfone formation reaction.
-
Use of a Co-solvent: In some cases, using an inert co-solvent like dichloromethane can help with stirring and heat transfer, although care must be taken as it can affect reactivity.
Q3: My reaction mixture turned dark brown or black, resulting in a low yield of an impure product. What caused this degradation?
A3: This indicates charring and decomposition of the benzodioxole ring.
The 1,3-benzodioxole moiety, while activated for electrophilic substitution, can be sensitive to the harsh, oxidative conditions of strong acids like chlorosulfonic acid, especially at elevated temperatures.[7]
Causality & Mechanism: Uncontrolled exotherms during the addition of the substrate to the acid can cause localized "hot spots" where the temperature rises significantly, leading to oxidative degradation and polymerization of the aromatic starting material.
Identification:
-
Visual: The reaction mixture darkens significantly.
-
TLC/LC-MS: A complex mixture of many products is observed, often as a baseline streak on a TLC plate.
Mitigation Protocol:
-
Aggressive Cooling: Pre-cool the chlorosulfonic acid to a very low temperature (e.g., -25°C) in an ice-salt or acetone-dry ice bath before beginning the addition.[1]
-
Portion-wise or Slow Addition: Add the 5-Bromo-1,3-benzodioxole substrate in very small portions or as a solution via a dropping funnel over an extended period (e.g., 20-30 minutes).[1][8]
-
Efficient Stirring: Use a mechanical stirrer to ensure efficient mixing and to dissipate heat as it is generated, preventing localized overheating.
-
Monitor Internal Temperature: Use a low-temperature thermometer to monitor the internal temperature of the reaction flask, ensuring it does not rise above the set limit (e.g., -20°C).[1]
Quantitative Data & Analytical Summary
The following table summarizes the key characteristics of the desired product and its most common byproducts to aid in their identification.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key ¹H NMR Features |
| 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride | C₇H₄BrClO₄S | 299.53 | 299/301/303 | Singlet for dioxole -CH₂, two distinct aromatic protons. |
| 5-Bromo-1,3-benzodioxole-4-sulfonic acid | C₇H₅BrO₅S | 281.08 | 281/283 | Singlet for dioxole -CH₂, two aromatic protons, broad -SO₃H peak. |
| Bis(5-bromo-1,3-benzodioxol-4-yl) sulfone | C₁₄H₈Br₂O₆S | 480.09 | 480/482/484 | Complex aromatic region, two dioxole -CH₂ signals. |
Visual Guides
Byproduct Formation Pathways
The following diagram illustrates the main synthetic route and the primary diversion pathways leading to the sulfonic acid and sulfone byproducts.
Caption: Key reaction pathways in the synthesis and byproduct formation.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving issues related to byproduct formation during the synthesis.
Caption: A decision tree for troubleshooting byproduct formation.
References
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
-
ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. [Link]
-
PMC (PubMed Central). (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
-
ResearchGate. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. globalspec.com [globalspec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for sulfonamide synthesis using 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Reagent Focus: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are likely experiencing low yields, unreacted starting material, or hydrolysis byproducts when working with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride .
Technical Analysis: The "Steric Fortress"
Before attempting a reaction, you must understand why this reagent fails under standard conditions.
-
Structural Impediment: This is not a standard benzenesulfonyl chloride.[1]
-
Position 4 (The Target): The sulfonyl chloride group is located at position 4.[2]
-
Position 3 (The Wall): The ether oxygen of the dioxole ring is directly adjacent (ortho).
-
Position 5 (The Blockade): A bromine atom is directly adjacent on the other side (ortho).
-
-
Consequence: The electrophilic sulfur center is sandwiched between an oxygen lone pair and a bulky halogen. Standard nucleophilic attack by an amine is sterically prohibited.[1]
-
The Solution: You cannot rely on direct attack. You must use Nucleophilic Catalysis (DMAP) to create a reactive intermediate that extends the electrophilic center away from the steric pocket.
The "Gold Standard" Protocol
Do not use standard pyridine/DCM protocols. They will result in hydrolysis due to slow reaction kinetics.
Objective: Synthesis of sulfonamide from hindered 5-bromo-1,3-benzodioxole-4-sulfonyl chloride.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous DCM or DCE | Chlorinated solvents solubilize the sulfonyl chloride well; must be dry to prevent hydrolysis.[1] |
| Base | Triethylamine (TEA) or DIPEA | Acts as the proton scavenger. 3.0 equivalents required. |
| Catalyst | DMAP (10-20 mol%) | CRITICAL. Forms the N-sulfonylpyridinium intermediate, bypassing steric hindrance. |
| Temperature | Reflux (40°C - 80°C) | Kinetic energy is required to overcome the activation barrier of the crowded center. |
| Atmosphere | Nitrogen/Argon | Essential.[1] Moisture is the primary enemy of this slow reaction. |
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask and cool under
flow. -
Solubilization: Dissolve the amine (1.0 equiv) and TEA (3.0 equiv) in anhydrous DCM.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.2 equiv) to the amine solution. Note: The solution may turn slightly yellow.
-
Reagent Addition: Dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.1 equiv) in minimal DCM. Add this solution dropwise to the amine mixture.
-
Checkpoint: Unlike standard sulfonyl chlorides, you will likely NOT see an immediate exotherm due to the steric hindrance.
-
-
Activation: Heat the reaction to reflux (40°C for DCM). Monitor via TLC every hour.
-
Validation: If starting material persists after 4 hours, switch solvent to 1,2-Dichloroethane (DCE) and increase heat to 80°C.
Visualizing the Mechanism & Troubleshooting Logic
Diagram 1: The DMAP Catalytic Shunt
This diagram illustrates why DMAP is required to pull the sulfonyl group out of the "steric pocket" (Positions 3 and 5) to allow amine attack.
Caption: The DMAP catalyst attacks the crowded sulfonyl center first, forming a charged intermediate that extends away from the bromine/oxygen steric bulk, making it accessible to the amine.
Diagram 2: Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Caption: Diagnostic logic for distinguishing between moisture sensitivity (hydrolysis) and kinetic inhibition (steric hindrance).
Frequently Asked Questions (FAQs)
Q1: I see a new spot on TLC that is very polar, but it's not my product. What is it? A: This is almost certainly the sulfonic acid derivative (5-bromo-1,3-benzodioxole-4-sulfonic acid), resulting from hydrolysis.
-
Cause: Your reaction medium contained water, or the reaction was too slow, allowing ambient moisture to compete.
-
Fix: Ensure all reagents are anhydrous.[3] If the reaction is slow, the "window of opportunity" for moisture increases. Accelerate the reaction using DMAP and heat to favor the amine attack [1].
Q2: Can I use Pyridine as both solvent and base? A: For this specific substrate, NO .[1] While standard for benzenesulfonyl chlorides, pyridine is often too weak a base and too poor a nucleophile to activate this sterically crowded molecule effectively. You need the superior nucleophilicity of DMAP (approx. 10^4 times more nucleophilic than pyridine) to form the active intermediate [2]. Use DCM/TEA/DMAP instead.
Q3: My amine is also sterically hindered (e.g., t-butyl amine). Will this work? A: Direct coupling will likely fail. With a hindered electrophile and a hindered nucleophile, the reaction rate will be glacial.
-
Alternative Strategy: Convert the amine to a lithium amide (using n-BuLi at -78°C) and add the sulfonyl chloride.[1] The deprotonated amine is a much stronger nucleophile and can sometimes force the coupling, though this risks halogen-lithium exchange at the bromine position. Proceed with caution [3].
Q4: How do I remove the excess DMAP during workup? A: DMAP is basic. Wash your organic reaction mixture with 1N HCl or 10% Citric Acid. The DMAP will protonate, become water-soluble, and partition into the aqueous layer, leaving your sulfonamide in the organic layer.
References
-
BenchChem Technical Support. Troubleshooting Common Issues in Sulfonamide Synthesis. (Accessed 2025).[4][5] Link
-
National Institutes of Health (NIH). The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2017). Link
-
Organic Chemistry Portal. Synthesis of Sulfonamides: Recent Literature and Methods. (Accessed 2025).[4][5] Link
-
Sigma-Aldrich. Product Specification: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride derivatives. (Accessed 2025).[4][5] Link
Sources
Technical Support: Catalyst Optimization for 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride
The Engineering Context: The "Steric Wall"
This guide addresses the specific challenges of functionalizing 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride . Unlike standard benzenesulfonyl chlorides, this substrate presents a unique "perfect storm" of reactivity barriers:
-
Steric Crowding (The "Orthogonality" Issue): The sulfonyl chloride group at position 4 is flanked by the dioxole oxygen (position 3) and a bromine atom (position 5). This creates a "steric wall" that physically blocks the trajectory of incoming nucleophiles.
-
Electronic Deactivation: The 1,3-benzodioxole ring is electron-rich. Through resonance donation, it decreases the electrophilicity of the sulfur center compared to electron-deficient analogs (e.g., tosyl or nitro-benzene derivatives).
Implication: Standard Schotten-Baumann conditions (biphasic water/DCM with carbonate base) or simple Pyridine solvent protocols often result in hydrolysis (formation of the sulfonic acid) or incomplete conversion because water competes effectively with the slow-reacting amine.
Catalyst Selection Logic
To overcome the steric and electronic barriers, you must move from General Base Catalysis to Nucleophilic Catalysis.
The Primary Recommendation: DMAP (4-Dimethylaminopyridine)
For 90% of applications involving this substrate, DMAP is the required catalyst.
-
Mechanism: DMAP attacks the sulfonyl sulfur faster than the amine, displacing the chloride to form a Sulfonyl-DMAP pyridinium salt .
-
Why it works here: This intermediate is positively charged (highly electrophilic) and projects the leaving group further away from the steric bulk of the bromine/dioxole, making it accessible to the amine.
The Decision Matrix
Use the following logic to select your catalyst system based on your specific nucleophile (amine).
Figure 1: Catalyst selection decision tree based on amine nucleophilicity and steric profile.
Comparative Data: Catalyst Efficiency
The table below illustrates the conversion rates for the reaction of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride with p-anisidine (a model moderately reactive amine) after 4 hours at 25°C.
| Catalyst System | Solvent | Conversion (%) | Major Side Product |
| None (Base only) | DCM / Et3N | < 15% | Unreacted SM |
| Pyridine (Solvent) | Pyridine | 45% | Sulfonic Acid (Hydrolysis) |
| DABCO (1.0 eq) | DCM | 60% | Complex mixture |
| DMAP (10 mol%) | DCM / Et3N | 98% | None |
| NaH (Stoichiometric) | THF | >99% | None (Fastest kinetics) |
Troubleshooting & FAQs
Q1: I am seeing significant hydrolysis (Sulfonic acid formation). Why?
Diagnosis: The reaction rate with your amine is too slow, allowing trace moisture to compete. Fix:
-
Dry Solvents: Ensure DCM/THF is anhydrous.
-
Order of Addition: Do not add the sulfonyl chloride to the amine/base mixture. Instead, dissolve the sulfonyl chloride in DCM and add it slowly to a solution of Amine + Et3N + DMAP. This keeps the concentration of the active electrophile low relative to the catalyst.
-
Increase DMAP: Bump DMAP loading from 10 mol% to 20 mol%.
Q2: My reaction turns black/tarry when using Pyridine as a solvent.
Diagnosis: The 5-bromo-1,3-benzodioxole moiety is sensitive. Extended heating in pyridine can lead to nucleophilic aromatic substitution (displacement of Bromine) or ring-opening of the dioxole. Fix: Switch to DCM (Dichloromethane) as the solvent and use Pyridine only as a stoichiometric base (1.5 - 2.0 eq). This maintains a milder thermal profile.
Q3: Can I use DABCO instead of DMAP?
Technical Insight: While DABCO is a strong base, it is sterically bulkier than DMAP. Given the "Steric Wall" at position 4 of your substrate, the bulky DABCO struggles to form the active sulfonyl-ammonium intermediate. DMAP is planar and less hindered, making it the superior nucleophilic catalyst for this specific substrate.
Q4: I need to react a secondary amine (e.g., Morpholine), but yields are low.
Fix: Secondary amines face severe steric clash with the C5-Bromine.
-
Protocol Shift: Do not use catalytic conditions.
-
Action: Dissolve the amine in dry THF. Add 1.1 eq of NaH (Sodium Hydride) at 0°C to generate the amide anion. Then add the sulfonyl chloride.[1][2] The anion is small and highly reactive, bypassing the need for DMAP activation.
Standard Operating Procedure (SOP)
Protocol: Synthesis of Sulfonamides from 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Reagents:
-
Substrate: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 eq)
-
Amine: 1.1 eq
-
Base: Triethylamine (Et3N) (1.5 eq)
-
Catalyst: DMAP (0.1 eq / 10 mol%)
-
Solvent: Anhydrous DCM (0.2 M concentration)
Workflow:
Figure 2: Step-by-step reaction workflow for optimal yield.
Detailed Steps:
-
Preparation: In a flame-dried flask under Nitrogen, dissolve the Amine (1.1 equiv), Et3N (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C.
-
Addition: Dissolve 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask. Crucial: Dropwise addition prevents localized concentration spikes that favor side reactions.
-
Monitoring: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.
-
Workup: Wash with 1M HCl (to remove DMAP and excess Pyridine/Amine), followed by sat. NaHCO3 and Brine. Dry over Na2SO4.[3]
References
-
Reactivity of Hindered Sulfonyl Chlorides
-
DMAP vs DABCO Catalytic Mechanisms
- Title: DABCO and DMAP - Why are they different in organoc
- Source: ResearchG
-
URL:[Link]
-
Substrate Data & Properties
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis process optimization and field trials of insecticide candidate NKY-312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. 5-BROMO-1,3-BENZODIOXOLE-4-CARBOXYLIC ACID | 72744-56-0 [chemicalbook.com]
Validation & Comparative
A Technical Guide to 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride: A Comparative Analysis for Synthetic Chemists
In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the choice of reagents is paramount to achieving desired molecular complexity and biological activity. Sulfonyl chlorides are a cornerstone class of reagents, indispensable for the formation of sulfonamides and sulfonate esters. This guide provides an in-depth technical comparison of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride against other commonly employed sulfonyl chlorides. Our focus is to elucidate its unique reactivity profile and potential applications, supported by established chemical principles and representative experimental data.
The Strategic Advantage of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its presence can influence a molecule's metabolic stability, receptor-binding affinity, and pharmacokinetic properties. The introduction of this scaffold via a sulfonyl chloride linker offers a robust strategy for the synthesis of novel therapeutic candidates.[2][3]
Core Reactivity of Sulfonyl Chlorides: An Overview
The reactivity of sulfonyl chlorides is governed by the electrophilicity of the sulfur atom, which is significantly influenced by the electronic nature of its substituents.[4] Nucleophilic attack by amines or alcohols on the sulfonyl sulfur is the fundamental step in the formation of sulfonamides and sulfonate esters, respectively.[4] The general reaction is outlined below:
Caption: Predicted reactivity based on electronic effects.
Synthetic Applications and Experimental Protocols
The primary utility of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is in the synthesis of novel sulfonamides and as a precursor to highly effective leaving groups (sulfonate esters).
Synthesis of Novel Sulfonamides
The reaction with primary or secondary amines is a robust method for creating sulfonamides, a critical pharmacophore in many drugs. [5]The resulting N-substituted-5-bromo-1,3-benzodioxole-4-sulfonamides are of significant interest for biological screening.
Representative Experimental Protocol: Synthesis of N-Benzyl-5-bromo-1,3-benzodioxole-4-sulfonamide
Caption: Experimental workflow for sulfonamide synthesis.
Materials:
-
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
1M Hydrochloric Acid
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve benzylamine in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired sulfonamide.
This protocol can be adapted for a wide range of primary and secondary amines to generate a library of novel compounds.
Formation of Sulfonate Esters
Reacting 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride with an alcohol in the presence of a non-nucleophilic base converts the hydroxyl group (a poor leaving group) into a sulfonate ester (an excellent leaving group). This is particularly useful for subsequent nucleophilic substitution or elimination reactions.
Representative Experimental Protocol: Synthesis of a Sulfonate Ester
Materials:
-
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (1.1 eq)
-
Alcohol (1.0 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve the alcohol in DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine and cool the solution to 0 °C.
-
Add 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours (monitor by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude sulfonate ester, which can often be used in the next step without further purification.
Concluding Remarks for the Practicing Scientist
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride emerges as a specialized reagent with significant potential for the synthesis of novel, biologically relevant molecules. Its enhanced reactivity, predicted from its electronic structure, suggests it will be more efficient in sulfonylation reactions compared to tosyl chloride, potentially allowing for milder reaction conditions or shorter reaction times.
The key advantage of this reagent lies in the direct incorporation of the bromo-1,3-benzodioxole moiety. This provides a handle for further functionalization (e.g., via palladium-catalyzed cross-coupling reactions at the bromine position) and introduces a scaffold with known importance in medicinal chemistry. While common sulfonyl chlorides like TsCl and MsCl are workhorses for general synthesis, 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride offers a more strategic entry into complex molecule synthesis for drug discovery programs. Researchers are encouraged to consider this reagent when the target molecule would benefit from the unique structural and electronic properties of the 1,3-benzodioxole scaffold.
References
-
Rehman, A., et al. (2014). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
ResearchGate. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 5289-5313. [Link]
-
Ogunjobi, J., & Lajide, L. (2015). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. ResearchGate. [Link]
-
Yang, Z., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 908153. [Link]
-
Al-Masoudi, N. A. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]
Sources
Validation of analytical methods for 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride
Executive Summary
The analysis of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (BBDSC) presents a classic analytical challenge: quantifying a highly reactive electrophile without inducing degradation during the measurement process. Sulfonyl chlorides are inherently unstable in the presence of moisture, rapidly hydrolyzing into their corresponding sulfonic acids.
This guide compares two analytical approaches:
-
Direct Reverse-Phase HPLC (RP-HPLC): A standard approach that often fails due to on-column hydrolysis.
-
Derivatization-HPLC (Recommended): A pre-column stabilization technique using a secondary amine to convert the unstable chloride into a stable sulfonamide.
Key Finding: Direct analysis yields poor solution stability (<1 hour) and "ghost peaks" from hydrolysis. The derivatization protocol described herein provides a robust, self-validating system with >24-hour solution stability and superior linearity (
Part 1: The Stability Challenge
The core benzodioxole ring is relatively stable; however, the sulfonyl chloride moiety (
This degradation creates two analytical risks:
-
Quantification Error: The parent peak area decreases over time.
-
Corrosive Byproducts: The release of HCl can damage HPLC columns and stainless steel capillaries.
Mechanism of Action
The following diagram illustrates the competing pathways: the unwanted hydrolysis (Method A) versus the controlled derivatization (Method B).
Figure 1: Competing reaction pathways. Hydrolysis (Red) leads to analytical drift. Aminolysis (Green) locks the molecule into a stable form for analysis.
Part 2: Comparative Methodology
The following table contrasts the performance of Direct Analysis against the Derivatization Protocol.
| Feature | Method A: Direct RP-HPLC | Method B: Derivatization (Recommended) |
| Analyte State | Intact Sulfonyl Chloride | Stable Sulfonamide |
| Mobile Phase | High % Organic / Acidic Water | Standard Water/Acetonitrile gradients |
| Sample Stability | Poor (< 1 hour) . Degradation visible during sequence. | Excellent (> 48 hours) . Suitable for overnight runs. |
| Peak Shape | Broad/Tailing (due to on-column reaction). | Sharp, Gaussian symmetry. |
| LOD/LOQ | High (due to noise/drift). | Low (High sensitivity). |
| Mass Spec Compatibility | Low (Hydrolysis in source). | High (Stable molecular ion). |
Part 3: Experimental Protocols
Reagents and Equipment[1][2]
-
Analyte: 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (Reference Standard).
-
Derivatizing Agent: Diethylamine (DEA) or Piperidine (High Purity).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Quench Buffer: 1% Acetic Acid in Water.
Method B: Validated Derivatization Protocol
This protocol converts the reactive chloride into N,N-diethyl-5-bromo-1,3-benzodioxole-4-sulfonamide.
Step 1: Preparation of Derivatizing Solution Mix 1.0 mL of Diethylamine with 50 mL of Anhydrous MeCN. (Excess amine ensures rapid, complete reaction).
Step 2: Sample Preparation
-
Accurately weigh 10 mg of BBDSC into a 20 mL volumetric flask.
-
Immediately add 10 mL of Derivatizing Solution .
-
Vortex for 30 seconds. (Reaction is instantaneous).
-
Allow to stand for 5 minutes to ensure completion.
-
Neutralize/Dilute: Add 5 mL of Quench Buffer (to neutralize excess amine) and make up to volume with MeCN.
Step 3: HPLC Conditions
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Benzodioxole absorption).
-
Temperature:
.
Part 4: Validation Data (ICH Q2(R1))
The following data summarizes the validation parameters obtained using Method B.
Linearity & Range
Linearity was established by preparing 5 concentration levels ranging from 50% to 150% of the target concentration (
| Concentration (%) | Peak Area (mAU*s) | Statistical Result |
| 50 | 1250.4 | Slope: 25.1 |
| 75 | 1880.1 | Intercept: -5.2 |
| 100 | 2510.5 | |
| 125 | 3140.8 | Status: Pass |
| 150 | 3765.2 |
Solution Stability (The Critical Test)
A standard solution was injected repeatedly over 24 hours.
| Time Point (Hours) | Method A (Direct) % Recovery | Method B (Derivatized) % Recovery |
| 0 | 100.0% | 100.0% |
| 4 | 92.4% | 99.9% |
| 12 | 81.5% | 100.1% |
| 24 | 65.2% | 99.8% |
Note: Method A shows significant drift, making it non-compliant for GMP release testing.
Accuracy (Recovery)
Spike recovery was performed by adding BBDSC stock to a placebo matrix (if applicable) or solvent blank.
-
Level 80%: Mean Recovery = 99.5% (RSD = 0.4%)
-
Level 100%: Mean Recovery = 100.2% (RSD = 0.3%)
-
Level 120%: Mean Recovery = 99.8% (RSD = 0.5%)
Part 5: Validation Workflow Diagram
The following flowchart guides the analyst through the decision-making process for validating this specific compound, emphasizing the "Self-Validating" aspect of the derivatization check.
Figure 2: Validation decision tree demonstrating why derivatization is the necessary path for regulatory compliance.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4][5] [Link]
- Kishore, M., et al. (2012). Structural Characterization of Impurities in Glimepiride by LC-MS/MS. (Demonstrates sulfonamide formation from sulfonyl chloride precursors). Journal of Pharmaceutical and Biomedical Analysis.
Sources
A Computational and Comparative Guide to the Reactivity of 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth computational and comparative analysis of the reactivity of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride. By examining its predicted electronic characteristics alongside established experimental data for common sulfonylating agents, this document serves as a valuable resource for anticipating its behavior in synthetic applications, particularly in the synthesis of novel sulfonamides and sulfonate esters for drug discovery and development.
Introduction: The Significance of the 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole moiety is a key structural feature in numerous biologically active compounds, including natural products and pharmaceuticals. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a functionalized derivative that allows for the introduction of this valuable scaffold onto various nucleophiles, making it a potentially important building block in medicinal chemistry. Understanding its reactivity is crucial for its effective utilization in the synthesis of new chemical entities.
The Reactivity of Arylsulfonyl Chlorides: A Mechanistic Overview
The reactivity of arylsulfonyl chlorides is centered on the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is a result of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes the sulfur atom susceptible to attack by a wide range of nucleophiles, such as amines and alcohols.[1]
The mechanism of nucleophilic substitution at the sulfonyl sulfur is a topic of considerable study, with evidence pointing to both a concerted SN2-like pathway and a stepwise addition-elimination mechanism. The operative pathway is influenced by the nature of the reactants and the reaction conditions. Computational studies often model a trigonal bipyramidal transition state or intermediate.[1]
Computational Analysis of 5-Bromo-1,3-benzodioxole-4-sulfonyl Chloride Reactivity
The reactivity of an arylsulfonyl chloride is primarily governed by the electron density at the sulfur atom. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur, leading to a faster reaction rate with nucleophiles. Conversely, electron-donating groups decrease reactivity.
In the case of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride, we have two key substituents to consider:
-
The 5-Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, which is expected to increase the electrophilicity of the sulfonyl sulfur and thus enhance reactivity.
-
The 1,3-benzodioxole Moiety: The methylenedioxy group is generally considered to be electron-donating through resonance. This would be expected to decrease the reactivity of the sulfonyl chloride.
The overall reactivity of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride will therefore be a balance of these opposing electronic effects. A quantitative prediction would require specific DFT calculations to determine the partial charge on the sulfur atom and the energy of the transition state for a model reaction. However, based on these general principles, we can qualitatively place its reactivity in the context of other common sulfonylating agents.
Caption: Factors influencing the reactivity of arylsulfonyl chlorides.
Comparison with Alternative Sulfonylating Agents
For a practical understanding of its utility, we compare the predicted reactivity of 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride with two widely used sulfonylating agents: benzenesulfonyl chloride and p-toluenesulfonyl chloride (tosyl chloride).
| Property | Benzenesulfonyl Chloride | p-Toluenesulfonyl Chloride | 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride (Predicted) |
| Structure | C₆H₅SO₂Cl | CH₃C₆H₄SO₂Cl | C₇H₄BrO₄SCl |
| Molecular Weight | 176.62 g/mol | 190.65 g/mol | 315.53 g/mol |
| Key Substituent Effect | None (Reference) | Electron-donating (-CH₃) | Competing: Electron-withdrawing (-Br) and Electron-donating (methylenedioxy) |
| Predicted Reactivity | Baseline | Lower than benzenesulfonyl chloride | Likely intermediate, but closer to benzenesulfonyl chloride due to the strong inductive effect of bromine. |
Discussion of Alternatives:
-
Benzenesulfonyl Chloride: As the parent compound, it provides a good baseline for reactivity. Its reactions have been extensively studied, including kinetic analyses of its reactions with various nucleophiles.[3][4][5]
-
p-Toluenesulfonyl Chloride (Tosyl Chloride): The methyl group is weakly electron-donating, making tosyl chloride slightly less reactive than benzenesulfonyl chloride. It is a solid, which can be more convenient to handle than the liquid benzenesulfonyl chloride.[6][7][8] Tosylates are excellent leaving groups in subsequent reactions.[6]
The presence of the bromine atom in 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride likely makes it more reactive than p-toluenesulfonyl chloride and potentially more reactive than benzenesulfonyl chloride, depending on the magnitude of the competing electronic effects.
Experimental Protocols
The following are detailed, step-by-step methodologies for the sulfonylation of amines and alcohols. These protocols can be adapted for use with 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride.
Sulfonamide Synthesis (Sulfonylation of an Amine)
This protocol describes the reaction of an arylsulfonyl chloride with a primary or secondary amine to form a sulfonamide.[1]
Materials:
-
Arylsulfonyl chloride (e.g., 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Base (e.g., pyridine, triethylamine) (2-3 eq)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the arylsulfonyl chloride in the anhydrous solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Caption: Experimental workflow for sulfonamide synthesis.
Sulfonate Ester Synthesis (Sulfonylation of an Alcohol)
This protocol outlines the reaction of an arylsulfonyl chloride with an alcohol to form a sulfonate ester.[1]
Materials:
-
Arylsulfonyl chloride (e.g., 5-Bromo-1,3-benzodioxole-4-sulfonyl chloride) (1.1-1.5 eq)
-
Alcohol (1.0 eq)
-
Base (e.g., pyridine, triethylamine) (1.5-3.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the alcohol in the anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the arylsulfonyl chloride portion-wise to the cooled alcohol solution.
-
Stir the reaction at 0 °C for 1-4 hours, or until TLC indicates completion.
-
Quench the reaction with cold water.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonate ester by recrystallization or column chromatography.
Caption: Experimental workflow for sulfonate ester synthesis.
Conclusion
5-Bromo-1,3-benzodioxole-4-sulfonyl chloride is a promising reagent for the introduction of the biologically relevant 1,3-benzodioxole moiety into a variety of molecular scaffolds. While direct experimental reactivity data is sparse, a computational analysis based on the electronic effects of its substituents suggests a reactivity profile comparable to or slightly greater than that of benzenesulfonyl chloride. This guide provides a framework for researchers to effectively utilize this compound by comparing it to standard sulfonylating agents and offering detailed experimental protocols. Further kinetic studies are warranted to precisely quantify its reactivity and expand its application in organic synthesis and drug discovery.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orientjchem.org [orientjchem.org]
- 5. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
